4-Nitro-2-propoxyaniline

Vue d'ensemble

Description

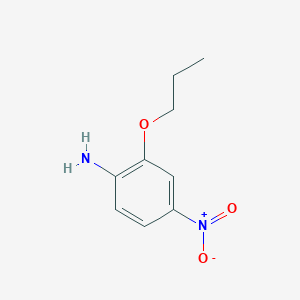

4-Nitro-2-propoxyaniline is an organic compound with the molecular formula C9H12N2O3. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a nitro group (-NO2) and a propoxy group (-OCH2CH2CH3) attached to an aniline ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Nitro-2-propoxyaniline can be synthesized through several methods. One common method involves the nitration of 2-propoxyaniline. The nitration process typically uses a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aniline ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Nitro-2-propoxyaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Oxidation: The aniline ring can undergo oxidation reactions, leading to the formation of quinonoid structures.

Common Reagents and Conditions:

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), or other reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

Reduction: 4-Amino-2-propoxyaniline.

Substitution: Various substituted aniline derivatives.

Oxidation: Quinonoid compounds.

Applications De Recherche Scientifique

Chemical Applications

1. Synthesis of Organic Compounds

4-Nitro-2-propoxyaniline serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds for research and industrial applications.

2. Dyes and Pigments

The compound is utilized in the production of dyes and pigments due to its ability to undergo electrophilic substitution reactions. It can be modified to create a variety of colorants used in textiles and coatings.

Biological Applications

1. Anticancer Research

Research indicates that compounds similar to this compound exhibit anticancer properties by inhibiting tumor growth. Studies have shown that modifications in the aniline structure can enhance cytotoxicity against cancer cell lines, suggesting potential therapeutic uses in oncology.

2. Antimicrobial Properties

The compound's structure allows it to interact with bacterial enzymes, suggesting potential antimicrobial effects. Similar nitroanilines have been studied for their effectiveness against various bacterial strains, indicating that this compound may also possess similar properties.

3. Neuroprotective Effects

Some studies suggest that modifications in the aniline structure can lead to neuroprotective properties, which may be useful in treating neurodegenerative diseases. The interaction of the compound with specific molecular targets could modulate cellular pathways associated with neuroprotection.

Industrial Applications

1. Specialty Chemicals

In industrial settings, this compound is used to produce specialty chemicals due to its reactivity and ability to form derivatives that serve various purposes in chemical manufacturing.

2. Food Industry (Historical Context)

While not currently used directly as a food additive due to toxicity concerns, related compounds have historically been investigated for their potential as artificial sweeteners before being banned .

Case Studies and Research Findings

Several studies have explored the biological activity and industrial applications of this compound:

- Anticancer Activity Study : A research study indicated that structural modifications in related nitroanilines enhanced their cytotoxicity against cancer cell lines, suggesting that this compound could similarly affect tumor cells.

- Antimicrobial Research : Investigations into nitroanilines have highlighted their potential effectiveness against bacterial infections, paving the way for further studies on this compound's antimicrobial properties.

Mécanisme D'action

4-Nitro-2-propoxyaniline can be compared with other nitroaniline derivatives, such as:

- 2-Nitroaniline

- 3-Nitroaniline

- 4-Nitroaniline

Uniqueness:

- The presence of the propoxy group in this compound distinguishes it from other nitroaniline derivatives. This structural feature imparts unique chemical and physical properties to the compound, influencing its reactivity and applications.

Comparaison Avec Des Composés Similaires

- 2-Nitroaniline: Used in the synthesis of dyes and pigments.

- 3-Nitroaniline: Employed in the production of pharmaceuticals and agrochemicals.

- 4-Nitroaniline: Utilized in the manufacture of rubber chemicals and antioxidants.

Activité Biologique

4-Nitro-2-propoxyaniline, also known as 5-nitro-2-propoxyaniline, is a compound that has garnered attention for its diverse biological activities and potential applications in various fields, particularly in medicinal chemistry and food science. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group (-NO₂) and a propoxy group (-O-CH₂-CH(CH₃)-) attached to an aniline backbone. The molecular formula is C₉H₁₁N₃O₂, and it is typically presented as an orange solid that is slightly soluble in water but stable in boiling water and dilute acids. Its sweetness is approximately 4,000 times that of sucrose, which led to its use as an artificial sweetener before being banned due to toxicity concerns .

1. Antimicrobial Activity

Nitro-containing compounds like this compound exhibit significant antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive intermediates that can bind covalently to DNA, leading to cellular damage and death. This property is shared with other nitro derivatives such as metronidazole, which are used to treat infections caused by anaerobic bacteria .

2. Interaction with Sweet Receptors

Research indicates that this compound interacts with sweet taste receptors (specifically hT1R2-hT1R3), triggering a signal transduction pathway that results in the perception of sweetness. This interaction is crucial for understanding its role as an artificial sweetener and its potential implications for dietary applications .

Case Studies

- Antimicrobial Efficacy : A study highlighted the antimicrobial activity of nitro compounds, noting that derivatives similar to this compound could effectively inhibit Staphylococcus aureus at concentrations around 20 μM. The presence of the nitro group was essential for enhancing this activity through mechanisms involving reactive oxygen species generation .

- Sweetness Perception : A detailed investigation into the binding affinity of this compound with sweet receptors demonstrated that modifications in its structure could significantly alter its sweetness intensity. This research utilized photoaffinity labeling techniques to map interactions at the molecular level .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

| Compound | Structure Features | Sweetness Intensity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Nitro + Propoxy groups | ~4000 times sucrose | Yes |

| 2-Nitroaniline | Nitro group only | Low | Limited |

| 4-Nitroaniline | Nitro group only | Low | Moderate |

| 2-Propoxyaniline | Propoxy group only | None | None |

Propriétés

IUPAC Name |

4-nitro-2-propoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-2-5-14-9-6-7(11(12)13)3-4-8(9)10/h3-4,6H,2,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXGYNRACFIAKQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468401 | |

| Record name | 4-nitro-2-propoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105168-92-1 | |

| Record name | 4-nitro-2-propoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.